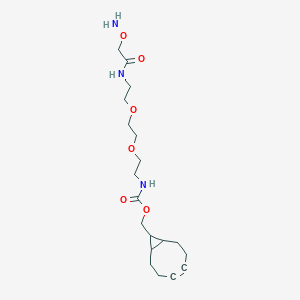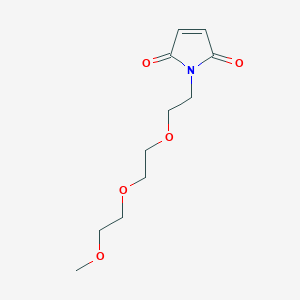
DBCO-NH-PEG12-Biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-NH-PEG12-Biotin is a biotinylation reagent that contains a dibenzylcyclooctyne (DBCO) group for copper-free click chemistry attachment to an azide-labeled molecule. This compound is used in bioorthogonal chemistry, which allows for the labeling and conjugation of biomolecules without interfering with biological processes . The polyethylene glycol (PEG12) spacer arm enhances water solubility and reduces steric hindrance, making it a versatile tool in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-NH-PEG12-Biotin involves multiple steps. Initially, the DBCO group is synthesized through a series of organic reactions. The PEG12 spacer is then attached to the DBCO group via a nucleophilic substitution reaction. Finally, biotin is conjugated to the PEG12 spacer using an amide bond formation reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
化学反应分析
Types of Reactions: DBCO-NH-PEG12-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly specific and efficient, forming stable triazole linkages with azide-labeled molecules .
Common Reagents and Conditions: The SPAAC reaction between this compound and azide-labeled molecules typically occurs under mild conditions, without the need for a catalyst. The reaction is performed in aqueous or organic solvents, depending on the solubility of the reactants .
Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole-linked conjugate. This product retains the functional properties of both the this compound and the azide-labeled molecule, making it useful for various bioconjugation applications .
科学研究应用
Chemistry: In chemistry, DBCO-NH-PEG12-Biotin is used for the selective labeling of azide-containing molecules. This allows for the study of complex molecular interactions and the development of new chemical probes .
Biology: In biological research, this compound is used for the biotinylation of proteins, nucleic acids, and other biomolecules. The biotinylated molecules can then be detected or purified using streptavidin-based methods .
Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. The biotin-streptavidin interaction is exploited to deliver therapeutic agents specifically to target cells .
Industry: In industrial applications, this compound is used for the functionalization of surfaces and materials. The biotinylated surfaces can be used in biosensors, diagnostic devices, and other biotechnological applications .
作用机制
The mechanism of action of DBCO-NH-PEG12-Biotin involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-labeled molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes . The PEG12 spacer enhances the solubility and reduces steric hindrance, allowing for efficient bioconjugation .
相似化合物的比较
Similar Compounds:
- DBCO-PEG4-Biotin
- DBCO-PEG8-Biotin
- DBCO-PEG24-Biotin
Uniqueness: Compared to similar compounds, DBCO-NH-PEG12-Biotin offers a balance between solubility and reach. The PEG12 spacer is long enough to reduce steric hindrance but not so long as to compromise solubility. This makes it particularly useful for applications requiring efficient bioconjugation and minimal interference with biological processes .
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N5O16S/c61-51(12-6-5-11-50-54-48(44-77-50)58-55(64)59-54)57-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-16-52(62)56-17-15-53(63)60-43-47-9-2-1-7-45(47)13-14-46-8-3-4-10-49(46)60/h1-4,7-10,48,50,54H,5-6,11-12,15-44H2,(H,56,62)(H,57,61)(H2,58,59,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBHXHXUJIVMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H83N5O16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1102.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-[2-[2-[2-[[(1S,4Z)-cyclooct-4-en-1-yl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate](/img/structure/B8114825.png)
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)
![[(4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114838.png)









